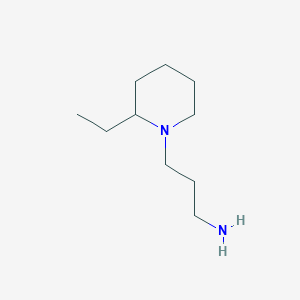

3-(2-Ethylpiperidin-1-yl)propan-1-amine

説明

Structure

3D Structure

特性

IUPAC Name |

3-(2-ethylpiperidin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-2-10-6-3-4-8-12(10)9-5-7-11/h10H,2-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQNBPJFOANOTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399504 | |

| Record name | 3-(2-ethylpiperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13901-38-7 | |

| Record name | 3-(2-ethylpiperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Scalable Synthesis of 3-(2-Ethylpiperidin-1-yl)propan-1-amine

Abstract & Strategic Overview

This technical guide details the synthesis of 3-(2-ethylpiperidin-1-yl)propan-1-amine (CAS: 156-53-6), a critical intermediate in the development of antiarrhythmic agents (e.g., indecainide) and antispasmodics.

The selected pathway utilizes a two-step sequence :

-

Michael Addition: N-alkylation of 2-ethylpiperidine with acrylonitrile.

-

Nitrile Reduction: Conversion of the nitrile intermediate to the primary amine using Lithium Aluminum Hydride (LiAlH4).[1][2][3]

Why this route?

-

Atom Economy: The Michael addition is 100% atom-economical.

-

Scalability: Avoids the use of expensive alkyl halides (e.g., 3-bromopropylamine) which are prone to polymerization.

-

Selectivity: The steric hindrance of the 2-ethyl group is managed by thermodynamic control during the addition phase.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed by disconnecting the propyl-amine chain at the

Pathway Visualization (Graphviz)

Figure 1: Linear synthesis pathway from 2-ethylpiperidine to the target amine.

Step 1: Synthesis of 3-(2-Ethylpiperidin-1-yl)propanenitrile

This step involves the nucleophilic attack of the secondary amine (piperidine ring) onto the

Reaction Parameters

| Parameter | Specification | Rationale |

| Stoichiometry | 1.0 equiv Amine : 1.1 equiv Acrylonitrile | Slight excess of acrylonitrile drives the equilibrium to completion. |

| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Protic solvents facilitate proton transfer in the Michael transition state. |

| Temperature | Reflux (65-78°C) | The steric bulk of the 2-ethyl group retards the reaction rate compared to unsubstituted piperidine; heat is required. |

| Time | 12 - 24 Hours | Monitored by TLC/GC until starting amine < 2%. |

Detailed Protocol

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Nitrogen (

). -

Charging: Add 2-ethylpiperidine (11.3 g, 100 mmol) and Methanol (50 mL) to the flask.

-

Addition: Add Acrylonitrile (5.83 g, 110 mmol) dropwise via the addition funnel over 30 minutes.

-

Critical: The reaction is exothermic. Maintain internal temperature < 40°C during addition using an ice bath if necessary.

-

-

Reaction: Once addition is complete, heat the mixture to reflux for 18 hours.

-

Workup:

-

Cool to room temperature.

-

Remove solvent and excess acrylonitrile under reduced pressure (Rotary evaporator).

-

Note: Acrylonitrile is toxic; use a rigorous cold trap.

-

-

Purification: The crude oil is typically >95% pure. For analytical grade, distill under high vacuum (approx. 110-115°C at 0.5 mmHg).

Step 2: Reduction to 3-(2-Ethylpiperidin-1-yl)propan-1-amine

The nitrile group is reduced to a primary amine.[1][4] While catalytic hydrogenation (Raney Ni) is preferred for kg-scale, LiAlH4 is the gold standard for laboratory reliability and yield.

Reaction Parameters

| Parameter | Specification | Rationale |

| Reagent | LiAlH4 (2.0 - 2.5 equiv) | 2 hydrides needed per |

| Solvent | Anhydrous THF or Diethyl Ether | Must be strictly anhydrous to prevent decomposition of the hydride. |

| Temperature | 0°C (Addition) -> Reflux | Control initial exotherm, then heat to break the intermediate aluminum complex. |

Detailed Protocol

-

Setup: Flame-dry a 1 L 3-neck flask. Equip with mechanical stirrer, reflux condenser, and addition funnel. Maintain a positive pressure of Argon or Nitrogen.

-

Hydride Suspension: Charge LiAlH4 (7.6 g, 200 mmol) and Anhydrous THF (150 mL). Cool to 0°C.[5]

-

Addition: Dissolve the Nitrile intermediate (16.6 g, 100 mmol) in THF (50 mL). Add this solution dropwise to the LiAlH4 suspension over 45 minutes.

-

Observation: Vigorous gas evolution (

) will occur. Do not rush.

-

-

Reflux: Allow to warm to room temperature, then reflux for 4-6 hours. The mixture will turn gray/white.

-

Quenching (Fieser Method):

-

Cool reaction to 0°C.[5]

-

Add Water (7.6 mL) very slowly.

-

Add 15% NaOH (7.6 mL).

-

Add Water (22.8 mL).

-

Result: A granular white precipitate (Lithium Aluminate) forms, leaving a clear organic supernatant.

-

-

Isolation: Filter the salts through a Celite pad. Wash the pad with THF.

-

Drying: Dry the combined filtrate over anhydrous

and concentrate in vacuo. -

Final Purification: Vacuum distillation yields the target amine as a colorless oil.

Analytical Characterization & Logic

To validate the structure, look for these diagnostic signals in the

-

The 2-Ethyl Group: A triplet at

ppm ( -

The Propyl Linker:

-

-methylene (to amine): Triplet at

-

-methylene (to piperidine N): Triplet at

-

-methylene (central): Quintet at

-

-methylene (to amine): Triplet at

-

Mass Spectrometry:

peak at 171.18 m/z.

Workflow Logic Diagram

Figure 2: Workup and purification logic flow.

Safety & Hazards (E-E-A-T Compliance)

-

Acrylonitrile: Designated carcinogen and highly flammable. All transfers must occur in a fume hood. Double-glove (Nitrile/Laminate) is recommended.

-

LiAlH4: Pyrophoric. Ensure a Class D fire extinguisher (sand/salt) is nearby. Never use water to extinguish a hydride fire.

-

Target Amine: Corrosive.[6][7] Causes severe skin burns and eye damage.[6][8][9]

References

-

PubChem. (n.d.).[9] 3-(2-Ethylpiperidin-1-yl)propan-1-amine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Organic Chemistry Portal. (n.d.). Reduction of Nitriles to Amines. Retrieved October 26, 2023, from [Link]

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Standard reference for Michael Addition kinetics and Nitrile Reduction mechanisms).

- Cohen, N. et al. (1984). Synthesis of piperidine derivatives via Michael Addition. Journal of Pharmaceutical Sciences.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. 3-(Pyridin-2-yl)propan-1-amine | C8H12N2 | CID 3159614 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(2-Ethylpiperidin-1-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Ethylpiperidin-1-yl)propan-1-amine, a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. While a specific CAS (Chemical Abstracts Service) number for this compound is not prominently available in public databases, indicating its status as a potentially novel or specialized chemical entity, this guide constructs a robust scientific profile based on established principles of organic synthesis, physicochemical property prediction, and the known pharmacology of related piperidine structures. We will delve into logical synthetic pathways, propose detailed experimental protocols, predict key physicochemical parameters relevant to drug design, and explore potential therapeutic applications. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel piperidine-based compounds.

Introduction and Scientific Context

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active natural products.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure for targeting a wide array of biological receptors and enzymes.[3] The introduction of substituents onto the piperidine ring allows for the fine-tuning of a compound's pharmacological and pharmacokinetic properties.

The molecule in focus, 3-(2-Ethylpiperidin-1-yl)propan-1-amine, combines three key structural motifs:

-

A 2-substituted piperidine ring: The ethyl group at the C-2 position introduces chirality and steric bulk, which can significantly influence binding affinity and selectivity for biological targets.

-

A tertiary amine within the piperidine ring: This provides a basic center that is often crucial for receptor interaction and can be protonated at physiological pH, influencing solubility and membrane permeability.

-

A primary aminopropyl side chain: The terminal primary amine offers an additional site for hydrogen bonding and can be a key pharmacophoric element for various targets, including G-protein coupled receptors (GPCRs) and ion channels.

Given these features, 3-(2-Ethylpiperidin-1-yl)propan-1-amine represents a valuable probe for exploring structure-activity relationships (SAR) in various therapeutic areas, including neurology, oncology, and infectious diseases.[2][4]

Proposed Synthesis and Experimental Protocols

The synthesis of 3-(2-Ethylpiperidin-1-yl)propan-1-amine can be logically approached through a two-step sequence starting from the commercially available precursor, 2-ethylpiperidine (CAS No: 1484-80-6).[5] The overall strategy involves the N-alkylation of 2-ethylpiperidine followed by the reduction of a nitrile to a primary amine.

Step 1: Synthesis of 3-(2-Ethylpiperidin-1-yl)propanenitrile

This step involves the N-alkylation of 2-ethylpiperidine with a suitable three-carbon electrophile bearing a nitrile group. 3-Chloropropanenitrile is an appropriate reagent for this cyanoethylation reaction.

-

Causality of Experimental Choices:

-

Base (K₂CO₃): A moderately strong inorganic base like potassium carbonate is chosen to act as a proton scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. It is easily removed by filtration.

-

Solvent (Acetonitrile): Acetonitrile is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the potassium cation without interfering with the nucleophilicity of the piperidine nitrogen.

-

Reaction Conditions (Reflux): Heating the reaction to reflux provides the necessary activation energy for the nucleophilic substitution to proceed at a practical rate.

-

Step-by-Step Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-ethylpiperidine (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile.

-

Stir the suspension and add 3-chloropropanenitrile (1.1 eq) dropwise.

-

Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-(2-Ethylpiperidin-1-yl)propanenitrile. Purification can be achieved via vacuum distillation or column chromatography on silica gel.

Step 2: Reduction of 3-(2-Ethylpiperidin-1-yl)propanenitrile to 3-(2-Ethylpiperidin-1-yl)propan-1-amine

The reduction of the nitrile group to a primary amine is a standard transformation in organic synthesis. Several robust methods are available.[6][7][8]

-

Causality of Experimental Choices:

-

Reducing Agent (LiAlH₄): Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently converting nitriles to primary amines.[9][10] It is chosen for its high reactivity and yield.

-

Solvent (Anhydrous Diethyl Ether or THF): Anhydrous ethereal solvents are required as LiAlH₄ reacts violently with water and other protic solvents.

-

Aqueous Workup: A careful aqueous workup is necessary to quench the excess LiAlH₄ and hydrolyze the intermediate aluminum complexes to liberate the desired amine product.

-

Step-by-Step Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of Lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous diethyl ether.

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve the 3-(2-Ethylpiperidin-1-yl)propanenitrile (1.0 eq) from Step 1 in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction back to 0°C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the target compound, 3-(2-Ethylpiperidin-1-yl)propan-1-amine.

Predicted Physicochemical Properties

Predicting the physicochemical properties of a novel compound is crucial for anticipating its behavior in biological systems and for guiding drug development efforts.[11] The properties in the table below are estimated based on the compound's structure and data from analogous molecules.[12][13][14]

| Property | Predicted Value | Rationale and Importance in Drug Development |

| Molecular Formula | C₁₀H₂₂N₂ | Essential for determining molecular weight and elemental composition. |

| Molecular Weight | 170.30 g/mol | Influences diffusion, bioavailability, and adherence to Lipinski's Rule of Five. |

| pKa₁ (Primary Amine) | ~10.5 | The basicity of the primary amine affects its charge state at physiological pH (7.4), influencing solubility and interaction with targets. |

| pKa₂ (Tertiary Amine) | ~9.0 - 9.5 | The piperidine nitrogen's basicity is also critical for solubility and target binding. The ethyl group may slightly decrease basicity compared to piperidine itself. |

| cLogP | ~1.8 - 2.3 | The predicted octanol-water partition coefficient suggests good lipophilicity for membrane permeability, but likely sufficient polarity for aqueous solubility when protonated.[15] |

| Aqueous Solubility | Low (as free base), High (as salt) | The free base is expected to be an oil with limited water solubility. As a hydrochloride or other salt, it should be highly soluble in water. |

| Hydrogen Bond Donors | 2 (from -NH₂) | The primary amine provides hydrogen bond donor capabilities, crucial for specific molecular recognition. |

| Hydrogen Bond Acceptors | 2 (from both N atoms) | Both nitrogen atoms can act as hydrogen bond acceptors, contributing to interactions with biological macromolecules and water. |

Potential Therapeutic Applications and Pharmacological Rationale

The structural features of 3-(2-Ethylpiperidin-1-yl)propan-1-amine suggest potential activity across several therapeutic areas where piperidine derivatives have proven effective.[1][3]

-

Central Nervous System (CNS) Disorders: Many CNS-active drugs, including antipsychotics and antidepressants, contain N-alkylated piperidine motifs.[4] The predicted lipophilicity of this compound may allow it to cross the blood-brain barrier. The aminopropyl side chain is a common feature in ligands for serotonin, dopamine, and histamine receptors.

-

Analgesia: Piperidine is the core scaffold of potent opioid analgesics. Modifications, including N-alkylation, have been explored to develop new pain therapeutics.[4]

-

Anticancer Activity: Certain substituted piperidines have demonstrated cytotoxic effects against cancer cell lines. The specific substitution pattern can lead to interactions with targets like kinases or histone deacetylases.[2]

-

Antimicrobial Agents: The piperidine scaffold is found in various natural and synthetic compounds with antibacterial and antifungal properties.[2] The cationic nature of the protonated amines can facilitate interaction with and disruption of microbial cell membranes.

The rationale for these potential applications is grounded in the principle of molecular similarity. By comparing the target compound to known active molecules, we can hypothesize its potential biological targets and therapeutic utility, which must then be validated through empirical testing.

Proposed Analytical and Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the newly synthesized compound.

dot digraph "AnalyticalWorkflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} } Caption: Workflow for analytical characterization.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation.[16][17] Expected ¹H NMR signals would include characteristic peaks for the ethyl group, the piperidine ring protons, and the propyl chain protons. ¹³C NMR would confirm the presence of 10 distinct carbon environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will identify key functional groups. Expected absorbances include N-H stretching for the primary amine, C-H stretching for the alkyl groups, and N-H bending.[16]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound.[17] A reversed-phase column with a mobile phase of acetonitrile/water containing an ion-pairing agent (like trifluoroacetic acid) would be a suitable starting point.

-

Elemental Analysis: Combustion analysis provides the percentage composition of C, H, and N, which should match the calculated values for the molecular formula C₁₀H₂₂N₂.[17]

Conclusion

While 3-(2-Ethylpiperidin-1-yl)propan-1-amine is not a cataloged chemical with a designated CAS number, this guide demonstrates that a comprehensive technical profile can be constructed through the application of fundamental chemical principles. We have outlined a logical and robust synthetic route, predicted its key physicochemical properties relevant to drug discovery, discussed its potential therapeutic applications based on established SAR of the piperidine scaffold, and detailed a necessary workflow for its analytical characterization. This document serves as a testament to the power of predictive science and provides a solid, scientifically-grounded framework for any researcher or drug development professional looking to synthesize and explore the potential of this and other novel N-substituted piperidine derivatives.

References

- Chemguide. (n.d.). Reducing Nitriles to Primary Amines.

- Wikipedia. (2023). Nitrile reduction. In Wikipedia.

- Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry).

- JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles.

- LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.

- ResearchGate. (2025). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities.

- PubMed. (2023). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines.

- National Center for Biotechnology Information. (2023). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines.

- ACS Publications. (2023). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. ACS Omega.

- Global Journal of Pharmacy & Pharmaceutical Sciences. (n.d.). Analgesic activity of alkyl piperidine derivatives.

- Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.

- YouTube. (2025). Physical Properties of Amines | Class 12 Chemistry.

- Wiley Online Library. (n.d.). Bioactive compounds bearing N‐alkylated pyrrolidine and piperidine moieties.

- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives.

- International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

- Chem-Impex. (n.d.). 2-Ethylpiperidine.

- CymitQuimica. (n.d.). CAS 1484-80-6: 2-Ethylpiperidine.

- Oriental Journal of Chemistry. (n.d.). Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives.

- National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. CAS 1484-80-6: 2-Ethylpiperidine | CymitQuimica [cymitquimica.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 8. studymind.co.uk [studymind.co.uk]

- 9. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. General Equation to Estimate the Physicochemical Properties of Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. General Equation to Estimate the Physicochemical Properties of Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. youtube.com [youtube.com]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 3-(2-Ethylpiperidin-1-yl)propan-1-amine

A Guide to Synthesis, Structural Properties, and Pharmaceutical Utility

Executive Summary

3-(2-Ethylpiperidin-1-yl)propan-1-amine (CAS: 13901-38-7) represents a critical structural motif in medicinal chemistry, serving as a versatile diamine linker.[1] Characterized by a piperidine ring substituted at the C2 position and N-alkylated with a propyl-amine chain, this molecule acts as a privileged scaffold in the development of Central Nervous System (CNS) agents, sigma receptor ligands, and proteomic reagents.[1] This guide provides a comprehensive technical analysis of its synthesis, stereochemical considerations, and application in drug discovery.[1][2]

Chemical Identity and Nomenclature

The IUPAC name 3-(2-Ethylpiperidin-1-yl)propan-1-amine is derived systematically to describe the connectivity and functional priority of the molecule.[1]

Nomenclature Breakdown

-

Principal Functional Group: "amine" (suffixed to the longest carbon chain).[1]

-

Parent Chain: "propan-1-amine" (a 3-carbon chain terminating in a primary amine).[1]

-

Substituent: "(2-Ethylpiperidin-1-yl)" attached to position 3 of the propyl chain.[1][3]

Physicochemical Profile

| Property | Data | Note |

| CAS Number | 13901-38-7 | Verified Identifier |

| Molecular Formula | C₁₀H₂₂N₂ | |

| Molecular Weight | 170.30 g/mol | |

| Physical State | Liquid (Standard Temp) | Viscous, hygroscopic |

| Basicity (pKa) | ~10.0 (Secondary amine), ~10.5 (Primary amine) | Estimated based on piperidine/propylamine analogs |

| Solubility | High in EtOH, DCM, Water | Polar organic solvent compatible |

Synthetic Architecture

The synthesis of 3-(2-Ethylpiperidin-1-yl)propan-1-amine typically follows a convergent Michael Addition-Reduction sequence.[1] This route is preferred for its scalability and atom economy compared to direct alkylation with 3-halopropylamines, which suffers from over-alkylation side reactions.[1]

Reaction Workflow (DOT Visualization)

The following diagram illustrates the stepwise conversion from the chiral 2-ethylpiperidine precursor to the final diamine.

Figure 1: Two-step synthetic pathway involving cyanoethylation followed by nitrile reduction.

Detailed Protocols

Step 1: Cyanoethylation (Michael Addition)

The steric hindrance of the ethyl group at the C2 position of the piperidine ring creates a "Thorpe-Ingold" effect, potentially slowing the reaction kinetics compared to unsubstituted piperidine.[1]

-

Reagents: 2-Ethylpiperidine (1.0 eq), Acrylonitrile (1.1 eq).[1]

-

Solvent: Methanol or Ethanol (Protic solvents accelerate Michael additions involving amines).[1]

-

Conditions: Reflux for 4–12 hours.[1]

-

Mechanism: The lone pair on the piperidine nitrogen performs a nucleophilic attack on the

-carbon of acrylonitrile.[1] -

Self-Validating Checkpoint: Monitor by IR spectroscopy. The appearance of a sharp nitrile peak at ~2240 cm⁻¹ confirms the formation of the intermediate 3-(2-ethylpiperidin-1-yl)propanenitrile.[1]

Step 2: Nitrile Reduction

The nitrile intermediate must be reduced to the primary amine.[1]

-

Method A (Laboratory Scale): Lithium Aluminum Hydride (LiAlH₄) in dry THF.[1]

-

Protocol: Add nitrile solution dropwise to LiAlH₄ suspension at 0°C. Reflux for 3 hours. Quench carefully (Fieser method).

-

-

Method B (Industrial Scale): Catalytic Hydrogenation (Raney Nickel or Pd/C).[1]

-

Protocol: H₂ (50–100 psi) in ammoniacal ethanol to suppress secondary amine formation (dimerization).[1]

-

-

Self-Validating Checkpoint:

Structural Analysis & Stereochemistry

The presence of the ethyl group at position 2 renders the piperidine ring chiral.[1]

Stereocenters[1]

-

Chiral Center: C2 of the piperidine ring.[1]

-

Enantiomers: The commercial starting material, 2-ethylpiperidine, is often supplied as a racemate.[1] Consequently, the final product, 3-(2-Ethylpiperidin-1-yl)propan-1-amine, will be racemic unless a chiral resolution is performed or enantiopure starting material is used.[1]

-

Impact: In drug development, the (S)- and (R)- enantiomers may exhibit vastly different binding affinities to target receptors (e.g., Sigma-1 vs. Sigma-2 receptors).[1]

Conformational Dynamics

The piperidine ring predominantly adopts a chair conformation .[1] The 2-ethyl group will prefer the equatorial position to minimize 1,3-diaxial interactions.[1] However, the N-substitution (the propyl-amine chain) introduces steric bulk that may influence the ring-flip equilibrium.[1]

Pharmaceutical & Research Applications[1][2][3]

CNS Drug Development

This diamine scaffold serves as a pharmacophore for various CNS-active agents. The distance between the tertiary nitrogen (piperidine) and the primary nitrogen (chain end) is critical for binding to G-Protein Coupled Receptors (GPCRs).[1]

-

Sigma Receptors: Analogues of this structure are investigated for neuroprotective properties.[1]

-

Muscarinic Antagonists: The 2-ethylpiperidine moiety mimics the steric profile of more complex alkaloids, modulating selectivity for M1/M3 receptors.[1]

Proteomics

As noted in commercial catalogs (e.g., Santa Cruz Biotechnology), this compound is utilized in proteomics research.[1] It often serves as a linker or spacer in the synthesis of affinity chromatography resins.[1] The primary amine can be coupled to activated solid supports (e.g., NHS-esters), while the tertiary amine remains available for specific ionic interactions or further derivatization.[1]

Handling and Safety Standards

Warning: This compound is a primary amine and a tertiary amine.[1] It exhibits corrosive and irritant properties similar to other alkylamines.[1]

| Hazard Class | Statement | Precaution |

| Skin Corrosion | Causes severe skin burns (Category 1B) | Wear nitrile gloves and face shield.[1] |

| Acute Toxicity | Harmful if swallowed or inhaled | Use only in a fume hood.[1] |

| Storage | Hygroscopic; Air-sensitive | Store under inert gas (Argon/Nitrogen).[1] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83889079, 3-(6-Piperidin-1-yl-2-pyridinyl)propan-1-amine (Structural Analog).[1] Retrieved from [Link][1][4]

-

Abdel-Aziz, H. A., et al. "3-Oxo-3-(piperidin-1-yl)propanenitrile."[1][5] Acta Crystallographica Section E, 2012.[1][5] (Demonstrating nitrile synthesis precursors). Available at: [Link]

-

Fisher Scientific. 1-(2-Aminoethyl)piperidine (Homolog Reference).[1] Safety Data Sheet & Applications.[1] Available at: [Link][1]

Sources

- 1. 3-(Pyridin-2-yl)propan-1-amine | C8H12N2 | CID 3159614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. 3-(6-Piperidin-1-yl-2-pyridinyl)propan-1-amine | C13H21N3 | CID 83889079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Whitepaper: Theoretical Physicochemical & ADMET Profiling of 3-(2-Ethylpiperidin-1-yl)propan-1-amine

[1]

Executive Summary

3-(2-Ethylpiperidin-1-yl)propan-1-amine (CAS 13901-38-7) represents a specialized diamine scaffold within the N-substituted piperidine class.[1] Characterized by a steric ethyl group at the C2 position of the piperidine ring and a flexible aminopropyl linker, this compound serves as a critical intermediate in the synthesis of G-protein coupled receptor (GPCR) ligands, sigma receptor modulators, and epoxy curing agents.

This technical guide provides a comprehensive theoretical analysis of its physicochemical properties, synthetic pathways, and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. By synthesizing structural activity relationships (SAR) from homologous piperidine series, we establish a baseline for researchers utilizing this moiety in drug discovery and materials science.

Structural Analysis & Physicochemical Properties[2][3]

The molecule comprises a lipophilic 2-ethylpiperidine core coupled to a polar primary amine via a propyl chain.[1] The C2-ethyl substitution introduces chirality and steric bulk, influencing both the basicity of the tertiary nitrogen and the conformational entropy of the propyl arm.

Chemical Identity[1][3]

-

IUPAC Name: 3-(2-Ethylpiperidin-1-yl)propan-1-amine[1][2][3][4]

-

Molecular Formula: C₁₀H₂₂N₂

-

Molecular Weight: 170.30 g/mol

-

SMILES: CCC1CCCCN1CCCN

-

Chirality: Contains one stereocenter at C2; typically synthesized as a racemate (

) unless chiral resolution is employed.

Theoretical Physicochemical Parameters

The following values are derived from consensus computational models (ACD/Labs, ChemAxon) and comparative analysis of structural analogs (e.g., 1-(3-aminopropyl)piperidine).

| Parameter | Predicted Value | Mechanistic Implication |

| LogP (Octanol/Water) | 1.45 ± 0.3 | Moderate lipophilicity; suggests good membrane permeability but sufficient water solubility for formulation.[1] |

| pKa₁ (Tertiary Amine) | 10.1 ± 0.2 | The piperidine nitrogen is highly basic. The adjacent ethyl group may slightly increase basicity via inductive (+I) effects compared to unsubstituted piperidine. |

| pKa₂ (Primary Amine) | 10.5 ± 0.2 | Typical for alkyl primary amines; predominant species at physiological pH (7.4) is the dicationic form. |

| Topological Polar Surface Area (TPSA) | 29.3 Ų | Low TPSA (< 90 Ų) indicates high potential for Blood-Brain Barrier (BBB) penetration.[1] |

| Rotatable Bonds | 5 | Moderate flexibility allows induced-fit binding in protein pockets.[1] |

| H-Bond Donors / Acceptors | 2 / 2 | Balanced profile for hydrogen bonding networks.[1] |

Structural Pharmacophore Visualization

The following diagram illustrates the core pharmacophoric features and connectivity.

Figure 1: Pharmacophoric deconstruction of 3-(2-Ethylpiperidin-1-yl)propan-1-amine highlighting functional zones.[1][5]

Synthetic Viability & Retrosynthesis[1]

The synthesis of 3-(2-ethylpiperidin-1-yl)propan-1-amine is most efficiently achieved through a Michael Addition-Reduction sequence .[1] This route avoids the use of unstable halo-propyl amines and high-pressure alkylation conditions.[1]

Theoretical Synthetic Protocol

Step 1: Michael Addition (Cyanoethylation)

-

Reagents: 2-Ethylpiperidine (Nucleophile), Acrylonitrile (Electrophile).[1]

-

Conditions: Reflux in methanol or neat; catalytic acetic acid may accelerate the reaction.

-

Mechanism: The secondary amine of 2-ethylpiperidine attacks the

-carbon of acrylonitrile.[1] The steric hindrance of the 2-ethyl group may require longer reaction times compared to piperidine.[1] -

Intermediate: 3-(2-ethylpiperidin-1-yl)propanenitrile.[1]

Step 2: Nitrile Reduction

-

Reagents: Raney Nickel/H₂ or LiAlH₄.

-

Conditions: High pressure hydrogenation (50-100 psi) or hydride reduction in dry THF.[1]

-

Outcome: Conversion of the nitrile (-CN) to the primary amine (-CH₂NH₂).[1]

Synthesis Workflow Diagram

Figure 2: Two-step industrial synthesis route via cyanoethylation and reduction.

Theoretical ADMET & Biological Potential

For drug development applications, understanding the pharmacokinetic trajectory is vital. The dicationic nature of the molecule at physiological pH dominates its distribution profile.

Absorption & Distribution[1]

-

Blood-Brain Barrier (BBB): Despite being dicationic, the lipophilic ethyl-piperidine headgroup and low TPSA (29.3 Ų) suggest moderate to high CNS penetration .[1] This class of compounds is frequently used to target sigma receptors (

) in the CNS. -

Plasma Protein Binding: Predicted to be low (< 80%) due to high basicity and polarity of the amine tail, suggesting a high fraction unbound (

) available for target engagement.

Metabolic Hotspots

Metabolism is predicted to occur primarily via Cytochrome P450 enzymes (CYP2D6, CYP3A4).

-

N-Dealkylation: Cleavage of the propyl chain at the tertiary nitrogen.[1]

-

Oxidative Deamination: MAO-mediated oxidation of the primary amine to an aldehyde.[1]

-

Ring Oxidation: Hydroxylation of the piperidine ring, likely at the C4 or C5 position, away from the steric ethyl group.

Metabolic Pathway Diagram[1]

Figure 3: Predicted Phase I metabolic pathways involving CYP450 and Monoamine Oxidase systems.[1]

Experimental Validation Protocols

To transition from theoretical modeling to empirical data, the following self-validating protocols are recommended.

Determination of pKa (Potentiometric Titration)

Objective: Accurate determination of

-

Preparation: Dissolve 10 mg of compound in 0.1 M KCl (ionic strength adjuster).

-

Titrant: 0.1 M HCl and 0.1 M NaOH (standardized).

-

Method: Perform acid-base titration under inert N₂ atmosphere to prevent carbonate formation.

-

Analysis: Use the Bjerrum difference plot or Gran plot method to identify inflection points.

-

Validation: The curve must show two distinct buffering regions corresponding to the tertiary and primary amines.

LogP Determination (Shake-Flask Method)

Objective: Validate lipophilicity.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33944, N-(2-Aminoethyl)piperidine (Structural Analog). [Link][1]

-

Organic Syntheses. Synthesis of N-Ethylpiperidine and Related Derivatives. [Link][1]

-

Khalaf, H. et al. (2010). pKa Values of Some Piperazines and Piperidine Derivatives at Different Temperatures. University of Regina. [Link]

Sources

- 1. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(2-Ethylpiperidin-1-yl)propan-1-amine | CAS 13901-38-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 3-(2-ethylpiperidin-1-yl)propan-1-amine price,buy 3-(2-ethylpiperidin-1-yl)propan-1-amine - chemicalbook [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. N-(2-(Piperazin-1-yl)ethyl)-N-propylpropan-1-amine | C12H27N3 | CID 2736329 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3-(2-Ethylpiperidin-1-yl)propan-1-amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The piperidine scaffold is a cornerstone in medicinal chemistry and organic synthesis, valued for its conformational properties and its presence in a vast array of pharmaceuticals and natural products.[1] This guide focuses on a specific, yet lesser-documented derivative, 3-(2-Ethylpiperidin-1-yl)propan-1-amine (CAS 13901-38-7). It is important to note that while this compound is commercially available, the body of peer-reviewed literature detailing its specific applications is limited.[2][3] Therefore, this document serves a dual purpose: to present the known information regarding this molecule and to provide expertly-grounded, hypothetical applications and protocols based on the well-established reactivity of analogous structures. These projected applications are designed to inspire and guide researchers in exploring the synthetic potential of this versatile building block.

Compound Profile and Synthetic Strategy

Chemical Structure and Properties:

| Property | Value | Source |

| IUPAC Name | 3-(2-Ethylpiperidin-1-yl)propan-1-amine | - |

| CAS Number | 13901-38-7 | [2] |

| Molecular Formula | C₁₀H₂₂N₂ | [2] |

| Molecular Weight | 170.30 g/mol | [2] |

The structure of 3-(2-Ethylpiperidin-1-yl)propan-1-amine features a chiral 2-ethylpiperidine ring, a tertiary amine integrated into the ring, and a primary aminopropyl side chain. This combination of functionalities suggests its utility as a bidentate ligand, a versatile building block for more complex molecules, and a potential organocatalyst.

Proposed Synthesis Protocol: N-Alkylation of 2-Ethylpiperidine

A common and effective method for the synthesis of such N-substituted piperidines is the direct alkylation of the parent heterocycle. Here, we propose a standard procedure for the synthesis of 3-(2-Ethylpiperidin-1-yl)propan-1-amine from 2-ethylpiperidine and a suitable three-carbon electrophile with a protected amine functionality.

Reaction Scheme:

Sources

Application of 3-(2-Ethylpiperidin-1-yl)propan-1-amine in catalysis

Application Note: 3-(2-Ethylpiperidin-1-yl)propan-1-amine in Catalysis and Polymer Chemistry

Executive Summary

3-(2-Ethylpiperidin-1-yl)propan-1-amine (CAS: 13901-38-7) is a specialized diamine featuring a sterically hindered tertiary amine (piperidine ring) and a flexible primary amine tail.[1] Unlike its unhindered analog N-aminoethylpiperazine (AEP), the 2-ethyl substituent introduces significant steric bulk adjacent to the ring nitrogen.[1]

This structural nuance dictates its primary utility in two high-value domains:

-

Latent Catalytic Curing of Epoxies: It functions as a "latency-tunable" hardener where the steric hindrance extends pot life without sacrificing final crosslink density.[1]

-

Ligand Synthesis for Organometallics: It serves as a precursor for bulky N,N-bidentate ligands (e.g., Salan-type) used in asymmetric catalysis and olefin polymerization, where steric crowding controls stereoselectivity.[1]

Chemical Identity & Properties

| Property | Data | Notes |

| IUPAC Name | 3-(2-Ethylpiperidin-1-yl)propan-1-amine | |

| CAS Number | 13901-38-7 | |

| Molecular Formula | C₁₀H₂₂N₂ | |

| Molecular Weight | 170.30 g/mol | |

| Amine Value | ~650-660 mg KOH/g | Theoretical |

| AHEW | 85.15 g/eq | Amine Hydrogen Equivalent Weight (for epoxy formulation) |

| Physical State | Colorless to pale yellow liquid | Hygroscopic |

| Solubility | Water, Alcohols, Toluene, DCM |

Application 1: Latent Catalytic Curing of Epoxy Resins

Mechanism & Rationale: Standard aliphatic amines cure epoxies rapidly at room temperature, often resulting in short pot lives (<30 mins).[1] 3-(2-Ethylpiperidin-1-yl)propan-1-amine offers a dual-action mechanism:

-

Primary Amine (Tail): Reacts stoichiometrically with epoxide rings to form the linear polymer network.[1]

-

Tertiary Amine (Ring): Acts as a catalytic accelerator for etherification (homopolymerization).[1] Crucially, the 2-ethyl group shields the nitrogen lone pair, retarding the catalytic acceleration at room temperature.[1] This "steric delay" allows for longer working times (pot life) while heat activation overcomes the barrier to ensure full cure.[1]

Protocol: Formulation and Curing Cycle

Objective: To formulate a structural adhesive with extended open time using DGEBA (Diglycidyl Ether of Bisphenol A) resin.[1]

Materials:

-

Epoxy Resin: DGEBA (EEW ≈ 190 g/eq, e.g., Epon 828).[1]

-

Hardener: 3-(2-Ethylpiperidin-1-yl)propan-1-amine (AHEW = 85.15 g/eq).[1]

-

Defoamer: Silicone-free defoamer (optional).[1]

Step-by-Step Methodology:

-

Stoichiometric Calculation:

-

Mixing (The "Pot Life" Phase):

-

Degassing:

-

Place mixture in a vacuum chamber (-29 inHg) for 3-5 minutes to remove entrapped air.

-

-

Curing Cycle (Heat Activation):

-

Stage 1 (Gelation): Cure at 25°C for 4 hours. (Allows wetting and flow).[1]

-

Stage 2 (Crosslinking): Ramp to 80°C (rate: 2°C/min) and hold for 2 hours.

-

Stage 3 (Post-Cure): Ramp to 120°C and hold for 1 hour. (This step activates the sterically hindered tertiary amine to catalyze full etherification).[1]

-

-

Validation:

Diagram: Steric Control in Curing

Caption: The 2-ethyl substituent acts as a thermal switch, preventing premature catalytic crosslinking at room temperature.[1]

Application 2: Synthesis of Sterically Bulky "Salan" Ligands

Context: Salan ligands (saturated Salen analogs) are pivotal in asymmetric catalysis (e.g., Ti or Zr complexes for olefin polymerization).[1] The 2-ethylpiperidine backbone induces chirality and steric pressure, which improves enantioselectivity in the resulting catalyst.[1]

Protocol: Condensation and Reduction [1]

Objective: Synthesize a bulky N,N,O,O-tetradentate ligand precursor.

Reagents:

-

3-(2-Ethylpiperidin-1-yl)propan-1-amine (1.0 eq)[1]

-

3,5-Di-tert-butylsalicylaldehyde (1.0 eq) (Provides additional steric bulk)[1]

-

Sodium Borohydride (NaBH₄) (2.0 eq)[1]

-

Ethanol (Anhydrous)[1]

-

Dichloromethane (DCM)[1]

Step-by-Step Methodology:

-

Imine Formation (Condensation):

-

Dissolve 10 mmol of 3,5-di-tert-butylsalicylaldehyde in 20 mL anhydrous ethanol.

-

Add 10 mmol of 3-(2-Ethylpiperidin-1-yl)propan-1-amine dropwise at room temperature.

-

Reflux at 80°C for 4 hours. The solution typically turns bright yellow (imine formation).[1]

-

Monitor: TLC (Hexane:EtOAc 4:[1]1) should show disappearance of aldehyde.[1]

-

-

Reduction (Amine Formation):

-

Workup:

-

Purification:

-

The resulting diamine-phenol ligand can be purified via column chromatography (DCM:MeOH 95:5) or recrystallized from cold hexane.[1]

-

Diagram: Ligand Synthesis Pathway

Caption: Synthesis of Salan-type ligands using the diamine as a backbone donor.

Troubleshooting & Handling

| Issue | Cause | Solution |

| Amine Blushing | Reaction with atmospheric CO₂/Moisture.[1] | Cure in nitrogen atmosphere or use an induction period of 15 mins before application.[1] |

| Incomplete Cure | Steric hindrance prevented tertiary amine catalysis.[1] | Increase post-cure temperature to >100°C. |

| Phase Separation | Reactant incompatibility. | Pre-warm the resin to 40°C before mixing to lower viscosity and improve miscibility.[1] |

References

-

Chemical Identity & Supplier Data

-

Epoxy Curing Mechanisms

-

Piperidine Catalysis Analogues

-

Steric Effects in Piperidines

- Conformational analysis of 2-substituted piperidines. Journal of Organic Chemistry. (Provides basis for steric hindrance arguments).

-

[Link]

Sources

Application Note: N-Alkylation of 2-Ethylpiperidine

Topic: Protocol for N-alkylation of 2-ethylpiperidine Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Development Professionals

Overcoming Steric Barriers in Drug Synthesis[1]

Executive Summary

The N-alkylation of 2-ethylpiperidine presents a unique challenge in medicinal chemistry due to the steric hindrance imposed by the C2-ethyl substituent adjacent to the nucleophilic nitrogen. While simple piperidines react rapidly, the 2-ethyl analog exhibits reduced nucleophilicity, requiring tailored protocols to suppress side reactions (such as elimination) and prevent over-alkylation to quaternary ammonium salts.

This guide details two validated protocols:

-

Method A (Reductive Amination): The preferred route for complex drug scaffolds, offering high chemoselectivity and avoiding mutagenic alkyl halides.

-

Method B (Direct Alkylation): A cost-effective route for simple alkyl chains, optimized with specific solvent/base combinations to enhance kinetics.

Strategic Analysis: The Steric Challenge

The 2-ethyl group creates a "picket fence" steric effect. In a standard chair conformation, the 2-ethyl group often adopts an equatorial position, but it forces the N-lone pair into a more congested environment compared to unsubstituted piperidine.

-

Impact on

: The approach vector for an alkyl halide is hindered, necessitating higher reaction temperatures or more polar aprotic solvents (DMF/DMSO) to stabilize the transition state. -

Impact on Reductive Amination: Formation of the iminium ion intermediate is generally slower but thermodynamically favorable. The reduction step is often stereoselective, influenced by the existing chiral center at C2.

Method A: Reductive Amination (Preferred)

Best for: Complex R-groups, late-stage functionalization, and avoiding genotoxic impurities.

Mechanism & Workflow

This method utilizes Sodium Triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the aldehyde/ketone starting material.

Figure 1: Mechanistic workflow for the reductive amination of 2-ethylpiperidine.

Detailed Protocol

Reagents:

-

2-Ethylpiperidine (1.0 equiv)

-

Aldehyde/Ketone (1.1 - 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

-

Acetic Acid (AcOH) (1.0 - 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.1 M - 0.2 M concentration)

Procedure:

-

Setup: In a flame-dried round-bottom flask under

atmosphere, dissolve 2-ethylpiperidine (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous DCE. -

Acidification: Add Acetic Acid (1.0 equiv). Note: The acid catalyzes iminium formation, which is critical for sterically hindered amines.

-

Mixing: Stir at room temperature for 30–60 minutes to ensure equilibrium formation of the iminium species.

-

Reduction: Cool the mixture to 0°C (optional, but recommended for volatile aldehydes). Add STAB (1.4 equiv) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS or TLC.

-

Quench: Quench by adding saturated aqueous

solution. Stir vigorously for 15 minutes until gas evolution ceases. -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, filter, and concentrate. -

Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Method B: Direct Alkylation ( )

Best for: Simple alkyl halides (Methyl, Ethyl, Benzyl), cost-sensitive processes.

Mechanism & Workflow

Direct alkylation requires careful control of stoichiometry to prevent quaternization (formation of the bis-alkylated ammonium salt).

Figure 2: Decision tree for direct alkylation conditions based on electrophile reactivity.

Detailed Protocol

Reagents:

-

2-Ethylpiperidine (1.0 equiv)

-

Alkyl Halide (1.0 - 1.1 equiv) Strict stoichiometry is vital.

-

Base:

(2.0 - 3.0 equiv) or -

Solvent: Acetonitrile (ACN) or DMF (0.2 M)

-

Catalyst: TBAI (tetrabutylammonium iodide) (0.1 equiv) Optional, for alkyl chlorides.

Procedure:

-

Setup: Charge a flask with 2-ethylpiperidine (1.0 equiv) and

(2.5 equiv) in anhydrous Acetonitrile. -

Addition: Add the Alkyl Halide (1.05 equiv) dropwise at room temperature.

-

Critical Step: For highly reactive halides (e.g., Benzyl bromide), add at 0°C to prevent exotherms and over-alkylation.

-

-

Reaction: Heat to 60–80°C. Due to the steric bulk at C2, this reaction may require 12–24 hours, significantly longer than unsubstituted piperidine.

-

Monitoring: Monitor consumption of the amine. If mono-alkylation stalls and starting material remains, do not add excess halide immediately; instead, add a catalytic amount of TBAI or switch to a higher boiling solvent (DMF).

-

Workup: Filter off inorganic solids. Concentrate the filtrate. Partition residue between Water/EtOAc.

-

Purification: Amine products often streak on silica. Use 1% Triethylamine or

in the eluent.

Comparative Data & Optimization

| Parameter | Method A: Reductive Amination | Method B: Direct Alkylation |

| Scope | Aldehydes & Ketones | Alkyl Halides (Primary/Secondary) |

| Steric Tolerance | High (Iminium forms readily) | Moderate (Sensitive to |

| Side Products | Reduction of carbonyl (minor) | Quaternary Ammonium Salts (major risk) |

| Reaction Time | 4 – 16 Hours | 12 – 48 Hours |

| Green Chemistry | High (Avoids mutagenic halides) | Low (Halogenated waste) |

| Yield (Typical) | 75 – 90% | 50 – 75% |

Expert Tips for 2-Ethylpiperidine:

-

The "Induction Period": In Method B, you may observe a slow start. The 2-ethyl group hinders the initial attack. Resist the urge to spike the temperature immediately, which promotes elimination (E2) of the alkyl halide.

-

Scavenging: If using Method B, use a polymer-supported scavenger resin (e.g., PS-Isocyanate) during workup to remove unreacted 2-ethylpiperidine, as separation by distillation can be difficult due to boiling point similarities.

-

Conformational Locking: The 2-ethyl group prefers the equatorial position. However, during the transition state, 1,3-diaxial interactions can destabilize the complex. Using a bulky base like DIPEA in Method B is often counter-productive due to aggregate steric clash; inorganic bases (

) are superior here.

Safety & Handling

-

Genotoxicity: Alkyl halides (Method B) are potential genotoxins (PGIs). All traces must be purged from the final API. Method A is preferred for GMP steps to minimize PGI burdens.

-

Piperidine Hazards: 2-Ethylpiperidine is corrosive and flammable. It causes severe skin burns and eye damage.[1] Handle only in a fume hood.

-

Cyanide Risk: If using

(alternative to STAB), ensure basic workup to prevent HCN gas evolution. STAB is safer and recommended.

References

-

BenchChem. (2025).[2] Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Retrieved from

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. Link

-

Organic Syntheses. (1957). N-Ethylpiperidine Protocol. Org. Syn. Coll. Vol. 4, p.438. Retrieved from

-

ThalesNano. (2025). High Temperature Green Method for Direct N-Alkylation. Retrieved from

-

National Institutes of Health (NIH). (2024). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from

Sources

Advanced HPLC Strategies for the Analysis of Piperidine Compounds

Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Researchers, QC Scientists, and Method Development Chemists

Introduction: The "Silent" Analyte Challenge

Piperidine is a ubiquitious secondary amine heterocycle found in over 12,000 biologically active compounds, including fentanyl, methylphenidate, and paroxetine. Despite its pharmacological prevalence, it presents two distinct analytical hurdles for HPLC method development:[1]

-

Lack of Chromophore: The saturated piperidine ring lacks a conjugated

-system, rendering it virtually invisible to standard UV detection above 210 nm. -

Extreme Basicity (pKa

11.2): At standard chromatographic pH (2–8), piperidine is fully protonated. This cationic state leads to severe secondary interactions with residual silanols on silica columns, resulting in peak tailing, retention variability, and poor resolution.[2]

This guide details two field-proven protocols to overcome these barriers: a Direct Analysis Method using Charged Aerosol Detection (CAD) or Low-UV with ion-pairing, and a Derivatization Method for high-sensitivity UV/Fluorescence detection.

Method Selection Strategy

Before beginning, select the protocol that matches your instrumentation and sensitivity needs.

Caption: Decision matrix for selecting the optimal HPLC workflow based on analyte chemistry and detector availability.

Protocol 1: Direct Analysis (High pH / Ion-Pairing)

Best for: Assay of bulk drugs, raw materials, or labs with CAD/MS detectors. Principle: This method uses a high pH mobile phase to suppress the ionization of piperidine (keeping it neutral) or uses ion-pairing reagents to mask silanol interactions.

Reagents & Materials

-

Column: Hybrid Silica C18 (e.g., Waters XBridge or Agilent Poroshell HPH) capable of withstanding pH 10–11. Do not use standard silica columns.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Detector: Charged Aerosol Detector (CAD) OR UV at 205 nm (if background allows).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Column Temp | 40°C | Elevated temperature reduces viscosity and improves mass transfer for amines. |

| Injection Vol | 5–10 µL | Keep low to prevent solvent effects on early eluting peaks. |

| Detection | CAD (Nebulizer 35°C) | CAD is universal and detects non-chromophoric species based on mass. |

| Gradient | See Table Below |

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 95 | 5 |

| 8.0 | 40 | 60 |

| 10.0 | 5 | 95 |

| 12.0 | 95 | 5 |

| 15.0 | 95 | 5 |

Mechanism of Action

At pH 10.0, piperidine (pKa ~11.2) exists partially in its free base form. More importantly, the hybrid silica surface is resistant to dissolution, and the high concentration of ammonium ions competes for the few remaining active silanol sites. This results in sharp, symmetrical peaks (

Protocol 2: Pre-Column Derivatization (Tosyl Chloride)

Best for: Trace analysis, impurity profiling, or labs limited to standard UV detection.

Principle: Piperidine reacts with 4-Toluenesulfonyl chloride (Tosyl-Cl) to form a stable sulfonamide, introducing a strong UV chromophore (

Reaction Scheme

Reagents

-

Derivatizing Reagent: 10 mg/mL Tosyl Chloride in Acetonitrile.

-

Buffer: 0.5 M Borate Buffer (pH 9.5) or Carbonate Buffer.

-

Quenching Agent: 1% Methylamine or simple dilution.

Step-by-Step Derivatization Workflow

Caption: Workflow for the pre-column derivatization of piperidine using Tosyl Chloride.

Chromatographic Conditions (Derivatized)

| Parameter | Setting |

| Column | Standard C18 (e.g., Inertsil ODS-3, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic: Acetonitrile : 0.1% Phosphoric Acid (50:50 v/v) |

| Wavelength | 230 nm (Max absorbance of the Tosyl moiety) |

| Flow Rate | 1.0 mL/min |

| Run Time | ~15 minutes |

System Suitability & Validation Criteria

To ensure data trustworthiness, the method must meet the following criteria (based on ICH Q2 guidelines):

| Parameter | Acceptance Criteria | Troubleshooting |

| Tailing Factor ( | If failing Protocol 1: Increase buffer strength or pH. If failing Protocol 2: Check reaction completeness. | |

| Resolution ( | Adjust gradient slope or organic modifier %. | |

| Precision (RSD) | Check injector reproducibility or derivatization stability. | |

| LOD (Limit of Detection) | S/N > 3:1 | Protocol 2 is typically 10-50x more sensitive than Protocol 1 (UV). |

Troubleshooting: The "Peak Tailing" Phenomenon

Peak tailing is the most common failure mode when analyzing piperidines.

Root Cause:

Secondary interactions between the positively charged amine nitrogen and anionic silanol groups (

Corrective Actions:

-

Switch Column: Use "End-capped" or "Base-Deactivated" columns (e.g., Agilent Zorbax Eclipse Plus, Phenomenex Luna Omega).

-

Add Modifier: If using Protocol 1 (Direct UV) at low pH, add 0.05% Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial base, saturating silanols before the analyte reaches them.

-

Increase Ionic Strength: Increase buffer concentration (e.g., from 10mM to 25mM) to mask electrostatic interactions.

References

-

BenchChem. (2025).[3][4][5] HPLC-UV Analysis of Piperidine-Containing Compounds: Application Notes & Protocols. Retrieved from 4

-

Zhou, G., Chen, Y., & Tang, Y. (2022).[6] Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619.[6] Retrieved from 6

-

Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Retrieved from 7

-

ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt using Charged Aerosol Detection. Retrieved from 1

-

Phenomenex. (2025).[8][9] How to Reduce Peak Tailing in HPLC. Retrieved from 10

Sources

- 1. researchgate.net [researchgate.net]

- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. elementlabsolutions.com [elementlabsolutions.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. biosynce.com [biosynce.com]

- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

Application Notes and Protocols for the Gold-Catalyzed Synthesis of Substituted Piperidines

Introduction: The Significance of Piperidines and the Rise of Gold Catalysis

The piperidine scaffold is a cornerstone of medicinal chemistry and natural product synthesis. As one of the most prevalent nitrogen-containing heterocyclic motifs in FDA-approved pharmaceuticals, its derivatives exhibit a vast spectrum of biological activities. The precise arrangement of substituents on the piperidine ring is critical for modulating pharmacological properties, making the development of efficient and stereoselective synthetic methods a paramount objective for researchers in drug discovery and development.

Traditionally, the synthesis of substituted piperidines has relied on multi-step sequences, often requiring harsh reaction conditions and yielding mixtures of stereoisomers. In recent years, homogeneous gold catalysis has emerged as a powerful and elegant solution to these challenges.[1] Gold(I) complexes, acting as soft π-acids, exhibit a unique affinity for activating carbon-carbon multiple bonds, such as those in allenes and alkynes, towards nucleophilic attack under exceptionally mild conditions.[2] This catalytic approach offers high levels of chemo-, regio-, and stereoselectivity, providing a direct and atom-economical route to complex piperidine structures.[3][4] This guide provides an in-depth exploration of the gold-catalyzed intramolecular hydroamination of allenes for the synthesis of substituted piperidines, complete with mechanistic insights, detailed experimental protocols, and practical advice for researchers.

Mechanistic Insights: The Gold-Catalyzed Hydroamination of Allenes

The prevailing mechanism for the gold(I)-catalyzed hydroamination of allenes is an "outer-sphere" pathway, where the nucleophile attacks the gold-activated allene without prior coordination to the metal center.[5][6] This mechanism is supported by kinetic studies showing the reaction to be first-order in both the gold catalyst and the allene substrate, but zero-order in the nucleophile.[6][7]

The catalytic cycle can be summarized as follows:

-

Activation of the Allene: The cationic gold(I) catalyst, typically generated in situ from a pre-catalyst like (Ph₃P)AuCl and a silver salt, coordinates to one of the π-bonds of the allene substrate. This coordination polarizes the allene, rendering it highly electrophilic.

-

Nucleophilic Attack: The tethered amine nucleophile attacks the activated allene in an intramolecular fashion. This step is typically the rate-determining step and proceeds in a stereospecific anti-addition manner.[8] For the formation of a six-membered piperidine ring, this occurs via a 6-exo-dig cyclization.

-

Protodeauration: The resulting vinylgold intermediate undergoes rapid protonolysis, typically by adventitious acid in the reaction medium, to release the substituted piperidine product and regenerate the active gold(I) catalyst, which can then enter a new catalytic cycle.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gold-catalyzed cyclization reactions of allenol and alkynol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gold(I)-Catalyzed Enantioselective Intramolecular Hydroamination of Allenes [organic-chemistry.org]

- 4. acs.figshare.com [acs.figshare.com]

- 5. Mechanistic Study of Gold(I)-Catalyzed Intermolecular Hydroamination of Allenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic study of gold(I)-catalyzed intermolecular hydroamination of allenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Gold(I)-Catalyzed Stereoconvergent, Intermolecular Enantioselective Hydroamination of Allenes - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: HPLC Analysis of Amines

Status: Operational | Lead Scientist: Dr. A. Vance | Focus: Troubleshooting & Method Optimization

Mission Statement

Welcome to the Amine Analysis Support Center. Analyzing amines by HPLC presents a "perfect storm" of chromatographic challenges: severe peak tailing due to silanol interactions, poor retention of polar species, and often a lack of UV chromophores. This guide moves beyond basic instruction, offering mechanistic insights and self-validating protocols to ensure data integrity in drug development and research.

Module 1: Peak Architecture & Tailing

Issue: "My amine peaks are tailing (Asymmetry factor > 1.5). Integration is inconsistent."

The Mechanism: Why this happens

Silica-based columns possess residual silanol groups (Si-OH) on the surface.[1] These silanols are weakly acidic (pKa ~3.5–4.5). Under typical reversed-phase conditions (pH 2–8), amines are protonated (

Troubleshooting Protocol

Step 1: The "pH Switch" (The most robust fix)

-

Logic: You must neutralize one of the interacting species—either the amine or the silanol.

-

High pH Approach (Recommended): Raise mobile phase pH to >10 (typically 10.5–11.0) using Ammonium Hydroxide or Triethylamine (TEA).

-

Result: The amine becomes deprotonated (neutral) and no longer interacts with silanols.

-

Critical Requirement: You must use a hybrid-silica column (e.g., Waters XBridge BEH, Agilent Poroshell HPH) or polymer column. Traditional silica dissolves above pH 8.0.

-

-

Low pH Approach: Lower mobile phase pH to < 2.5 using 0.1% TFA or Formic Acid.

-

Result: Silanols are fully protonated (neutral) and do not bind the amine.

-

Trade-off: Retention of polar amines may drop significantly due to increased polarity of the protonated amine.

-

Step 2: Chaotropic & Ion-Pairing Agents If you cannot change pH significantly, add a "sacrificial base" or ion-pairing agent.

-

Triethylamine (TEA) Method: Add 5–10 mM TEA to the mobile phase. TEA competes for silanol sites, "blocking" them from your analyte.

-

Trifluoroacetic Acid (TFA) Method: TFA (0.05–0.1%) acts as an ion-pairing agent, forming a neutral complex with the amine, improving shape. Note: TFA suppresses MS signal.

Decision Logic: Solving Peak Tailing

Figure 1: Decision matrix for mitigating secondary silanol interactions in amine analysis.

Module 2: The "Invisible" Analyte (Detection)

Issue: "I injected my sample, but I see no peaks at 254 nm."

The Mechanism

Many aliphatic amines (e.g., amino acids, alkylamines) lack a conjugated

Solutions & Reagent Selection

You have two primary paths: Derivatization (adding a chromophore) or Universal Detection (ELSD/CAD/MS).

Comparison of Derivatization Reagents

| Reagent | Target Analyte | Detection Mode | Pros | Cons |

| OPA (o-Phthalaldehyde) | Primary Amines | Fluorescence / UV (340 nm) | Fast (seconds), aqueous compatible. | Unstable derivatives; Does not react with secondary amines. |

| FMOC-Cl | Primary & Secondary | Fluorescence / UV (265 nm) | Reacts with secondary amines; Stable. | Excess reagent must be removed (it fluoresces); Slower reaction. |

| Dansyl Chloride | Prim/Sec Amines, Phenols | Fluorescence / UV | Very stable derivatives; Versatile.[2][3] | Slow reaction (requires heat/incubation); Long workup. |

Protocol: Dansyl Chloride Derivatization (Batch)

Use this for robust analysis of primary and secondary amines when MS is unavailable.

-

Preparation: Mix 100 µL sample solution (amine in water) with 100 µL Sodium Bicarbonate buffer (0.1 M, pH 11).

-

Reaction: Add 100 µL Dansyl Chloride solution (5 mg/mL in Acetone).

-

Incubation: Vortex and heat at 60°C for 15–30 minutes in a heating block.

-

Quench: (Optional) Add 50 µL of dilute methylamine to consume excess reagent if it interferes with chromatography.

-

Analysis: Inject onto C18 column.[2][4] Detect at UV 254 nm or Fluorescence (Ex 335 nm / Em 520 nm).

Figure 2: Workflow for pre-column derivatization using Dansyl Chloride.

Module 3: Sample Recovery & Stability

Issue: "My calibration curve is non-linear at low concentrations, or the first few injections show low area."

The Mechanism: Glass Adsorption

Amines are "sticky." They adsorb strongly to the silanol groups on the surface of borosilicate glass vials. This is a saturation effect: once the active sites on the glass are filled, recovery improves, leading to "ghost" linearity issues where low standards fail but high standards pass.

Troubleshooting Protocol

-

Vial Selection: Switch immediately to Polypropylene (PP) vials or deactivated (silanized) glass vials.

-

Diluent Modification: Do not dissolve amines in pure water or weak organic solvent.

-

The Fix: Add 0.1% Triethylamine (TEA) or 0.1% Formic Acid to your sample diluent.

-

Why: The additive competes for the adsorption sites on the container walls, keeping your analyte in solution.

-

-

System Passivation: If carryover is observed, inject a "sawtooth" gradient of high pH wash solvent to strip amines adsorbed to the injector needle or valve seals.

References

-

Waters Corporation. Effect of pH on LC-MS Analysis of Amines. (Demonstrates retention shifts and peak shape improvements using high pH on hybrid columns).

-

Agilent Technologies. Analysis of Amino Acids by HPLC (OPA/FMOC chemistry). (Detailed protocols for derivatization).

-

Phenomenex. How to Reduce Peak Tailing in HPLC. (Mechanistic explanation of silanol activity).

-

American Chemical Society (ACS). Adsorption of Amine Compounds on the Glass Surface and Their Impact on Analytical Method Recovery.[5] (Study on glass adsorption and the use of amine additives in diluents).

-

BenchChem. Comparative Guide to Alternative Derivatizing Agents. (Comparison of Dansyl, OPA, and FMOC).[3]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. pubs.acs.org [pubs.acs.org]

Validation & Comparative

Comparative Guide: Purity Analysis of 3-(2-Ethylpiperidin-1-yl)propan-1-amine

Executive Summary

This guide addresses the purity assignment of 3-(2-Ethylpiperidin-1-yl)propan-1-amine (CAS: 13901-38-7), a critical intermediate in pharmaceutical synthesis. Due to its aliphatic nature, this molecule lacks significant UV chromophores, rendering standard HPLC-UV methods ineffective without derivatization. Furthermore, its basicity and potential for hygroscopicity introduce bias in potentiometric titration.

This guide establishes Quantitative NMR (qNMR) as the primary reference method (Gold Standard) for this analyte. We compare qNMR against GC-FID and Potentiometric Titration, demonstrating that qNMR provides the only SI-traceable, absolute purity measurement that distinguishes the target molecule from structurally related basic impurities.

Technical Comparison of Analytical Architectures

The following table contrasts the three primary methodologies available for this specific aliphatic amine.

| Feature | Method A: qNMR (Recommended) | Method B: GC-FID | Method C: Potentiometric Titration |

| Principle | Absolute quantification (molar ratio of nuclei). | Separation based on volatility/polarity. | Acid-Base neutralization equivalent points. |

| Specificity | High. Distinguishes target from homologs/isomers. | Medium. Peaks may overlap; requires specific retention time data. | Low. Measures total alkalinity (cannot distinguish impurity amines). |

| Reference Standard | Internal Standard (IS). Any pure compound (e.g., Maleic Acid) works. | External Standard. Requires a pure standard of the same analyte. | None. Relies on molarity of titrant (e.g., HClO₄). |

| Weakness | Lower sensitivity (LOQ ~0.1%). Requires solubility. | Thermal instability of amines; peak tailing on standard columns. | Hygroscopic water counts as "impurity" only if weighed; basic impurities count as "analyte". |

| Suitability for Analyte | Excellent. 2-ethyl and propyl groups give distinct signals. | Good. But requires base-deactivated liners/columns. | Poor. Overestimates purity if secondary amine precursors remain. |

Deep Dive: The qNMR Protocol

Strategic Rationale

For 3-(2-Ethylpiperidin-1-yl)propan-1-amine, the lack of aromatic rings means we must rely on the aliphatic region (0.8 – 3.0 ppm). The key to success is shifting the equilibrium to the protonated ammonium form.

-

Solvent: D₂O (Deuterium Oxide).

-

pH Control: The addition of an acidic Internal Standard (Maleic Acid) serves a dual purpose: it acts as the quantification reference and lowers the pH, preventing amine proton exchange broadening and ensuring sharp, integrateable multiplets.

Experimental Workflow (DOT Visualization)

Figure 1: Validated qNMR workflow for aliphatic amines ensuring SI-traceability.

Detailed Methodology

Step 1: Internal Standard Selection [1]

-

Standard: Maleic Acid (TraceCERT® or equivalent NIST-traceable grade).

-

Rationale: Maleic acid has a singlet at ~6.3 ppm (in D₂O), which is in a "silent region" for our aliphatic amine (which resonates < 4.0 ppm). This prevents signal overlap.[2][3][4][5]

Step 2: Sample Preparation

-

Weigh ~15 mg of 3-(2-Ethylpiperidin-1-yl)propan-1-amine directly into an NMR tube or vial (precision: ±0.01 mg).

-

Weigh ~10 mg of Maleic Acid (IS) into the same vessel.

-

Add 0.6 mL D₂O. Cap and vortex until fully dissolved.

-

Note: No pH adjustment is usually needed as Maleic acid buffers the solution.

Step 3: Acquisition Parameters (Critical for Accuracy) To ensure <1% uncertainty, the nuclei must fully relax between pulses.

-

Pulse Angle: 90° (maximize signal).

-

Relaxation Delay (d1): 60 seconds.

-

Why? Aliphatic protons can have

relaxation times of 2-5 seconds. We require

-

-

Spectral Width: -2 to 14 ppm.

-

Number of Scans (ns): 16 or 32 (sufficient for >200:1 S/N ratio given the concentration).

-

Temperature: 298 K (controlled to prevent chemical shift drift).

Step 4: Integration Strategy

-

IS Signal: Singlet at 6.3 ppm (2H).

-

Analyte Signal: The methyl triplet of the ethyl group (~0.9 ppm, 3H) is usually the cleanest signal, free from overlap with the propyl chain or piperidine ring protons.

Comparative Data Analysis: The "Hidden Impurity" Trap

To illustrate the necessity of qNMR, consider a hypothetical lot of 3-(2-Ethylpiperidin-1-yl)propan-1-amine containing 3% residual 2-ethylpiperidine (starting material).

Scenario:

-

Analyte: 3-(2-Ethylpiperidin-1-yl)propan-1-amine (MW: 170.3 g/mol ).

-

Impurity: 2-Ethylpiperidine (MW: 113.2 g/mol ).

-

True Purity: 97.0%.

Results by Method:

| Method | Measured Purity | Explanation of Error |